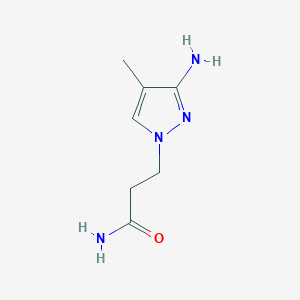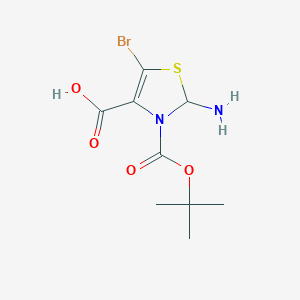
3-Cyclobutyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclobutyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a cyclobutyl group, a methyl group, and an isopropyl group attached to the pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be appropriately substituted to introduce the cyclobutyl, methyl, and isopropyl groups.
Substitution Reactions: The introduction of the cyclobutyl, methyl, and isopropyl groups can be achieved through various substitution reactions. For example, alkylation reactions using appropriate alkyl halides can introduce these groups onto the pyrazole ring.
Amination: The final step involves the introduction of the amine group at the 5-position of the pyrazole ring. This can be achieved through nucleophilic substitution reactions using appropriate amine precursors.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic routes described above. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, industrial production would involve the use of large-scale reactors and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
3-Cyclobutyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst. These reactions are typically carried out under anhydrous conditions.
Substitution: Common reagents for substitution reactions include alkyl halides, acyl halides, and sulfonyl chlorides. These reactions are typically carried out under basic or acidic conditions, depending on the nature of the substituent.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation reactions could introduce hydroxyl or carbonyl groups, while reduction reactions could remove these groups or reduce double bonds. Substitution reactions could introduce a wide variety of functional groups, depending on the nature of the substituent.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor-ligand binding.
Medicine: The compound has potential applications in drug discovery and development. Its unique structural features make it a potential candidate for the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural features.
作用机制
The mechanism of action of 3-Cyclobutyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine would depend on its specific application. In biological systems, the compound could interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact molecular targets and pathways involved would depend on the specific biological system being studied.
相似化合物的比较
3-Cyclobutyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
3-Cyclobutyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-one: This compound differs from this compound by the presence of a carbonyl group at the 5-position instead of an amine group.
3-Cyclobutyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-thiol: This compound differs by the presence of a thiol group at the 5-position instead of an amine group.
3-Cyclobutyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-carboxylic acid: This compound differs by the presence of a carboxylic acid group at the 5-position instead of an amine group.
属性
分子式 |
C11H19N3 |
|---|---|
分子量 |
193.29 g/mol |
IUPAC 名称 |
5-cyclobutyl-2-methyl-4-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C11H19N3/c1-7(2)9-10(8-5-4-6-8)13-14(3)11(9)12/h7-8H,4-6,12H2,1-3H3 |
InChI 键 |
SZEQTYNLVRPPDW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(N(N=C1C2CCC2)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Cyclobutyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine](/img/structure/B13090933.png)
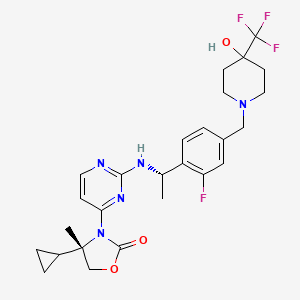
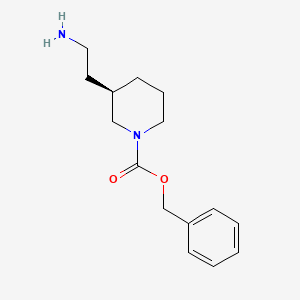


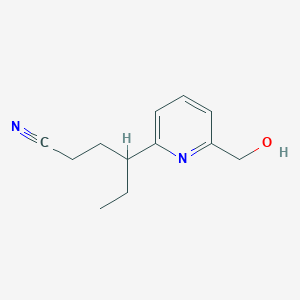
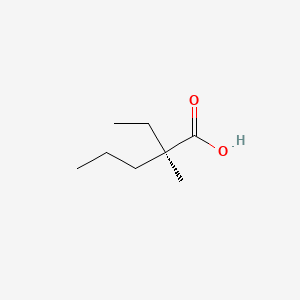
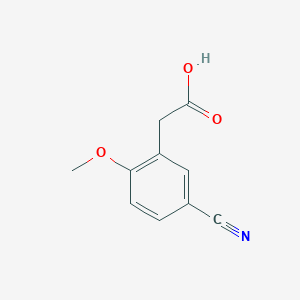
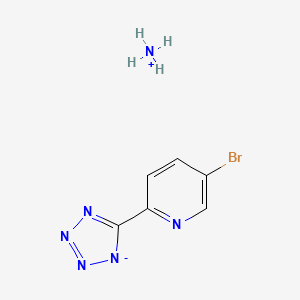
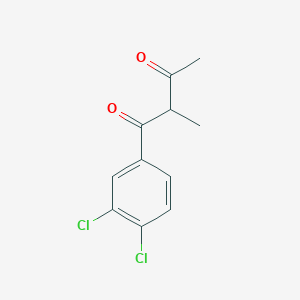

![tert-Butyl 3-amino-6-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B13090997.png)
